molecular formula C13H17BrO4 B14210457 Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate CAS No. 802918-66-7

Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate

Cat. No.: B14210457
CAS No.: 802918-66-7
M. Wt: 317.17 g/mol
InChI Key: XQHBPKROFCSZOD-UHFFFAOYSA-N
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Description

Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate typically involves multi-step organic reactions. One common method involves the alkylation of dimethyl malonate with 4-bromobut-2-en-1-yl and but-1-yn-1-yl groups. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the deprotonation and subsequent nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the alkyne and alkene groups to alkanes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (4-bromobut-2-en-1-yl)(but-1-yn-1-yl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the alkyne and alkene groups can participate in addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

802918-66-7

Molecular Formula

C13H17BrO4

Molecular Weight

317.17 g/mol

IUPAC Name

dimethyl 2-(4-bromobut-2-enyl)-2-but-1-ynylpropanedioate

InChI

InChI=1S/C13H17BrO4/c1-4-5-8-13(11(15)17-2,12(16)18-3)9-6-7-10-14/h6-7H,4,9-10H2,1-3H3

InChI Key

XQHBPKROFCSZOD-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(CC=CCBr)(C(=O)OC)C(=O)OC

Origin of Product

United States

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